molecular formula C23H19BrN2O3S B11427876 (5-Bromo-2-furyl)[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone

(5-Bromo-2-furyl)[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone

Cat. No.: B11427876
M. Wt: 483.4 g/mol
InChI Key: RFDFRJRIWFSJQJ-UHFFFAOYSA-N
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Description

The compound (5-Bromo-2-furyl)[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone is a complex organic molecule featuring a variety of functional groups, including a brominated furan ring, a thioxo group, and a benzoxadiazocin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-furyl)[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxadiazocin Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and carboxylic acids under acidic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a thiation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Bromination of the Furan Ring: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Final Coupling Reaction: The final step involves coupling the brominated furan ring with the benzoxadiazocin core under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution can be facilitated by using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of drugs with improved efficacy and safety profiles.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (5-Bromo-2-furyl)[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s brominated furan ring and thioxo group may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-furyl)(2-bromo-4-methylphenyl)methanone: Similar in structure but lacks the benzoxadiazocin core.

    5-(5-Bromo-2-furoyl)-2-methyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione: Shares the benzoxadiazocin core but differs in the substitution pattern.

Uniqueness

The uniqueness of (5-Bromo-2-furyl)[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone lies in its combination of a brominated furan ring, a thioxo group, and a benzoxadiazocin core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19BrN2O3S

Molecular Weight

483.4 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]methanone

InChI

InChI=1S/C23H19BrN2O3S/c1-14-6-5-7-15(12-14)26-22(30)25(21(27)19-10-11-20(24)28-19)17-13-23(26,2)29-18-9-4-3-8-16(17)18/h3-12,17H,13H2,1-2H3

InChI Key

RFDFRJRIWFSJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=C(O5)Br

Origin of Product

United States

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